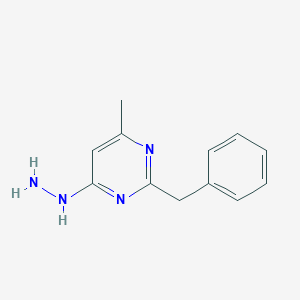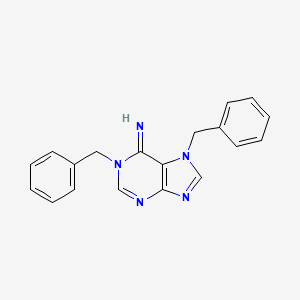
1,7-Dibenzylpurin-6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibenzylpurin-6-imine is a chemical compound with the molecular formula C19H17N5. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The compound is characterized by the presence of two benzyl groups attached to the purine ring, specifically at positions 1 and 7, and an imine group at position 6. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dibenzylpurin-6-imine typically involves the following steps:
Starting Materials: The synthesis begins with purine as the core structure.
Benzylation: The purine is subjected to benzylation at positions 1 and 7. This can be achieved using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Imine: The benzylated purine is then reacted with an appropriate amine to introduce the imine group at position 6. This step often requires the use of an acid catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dibenzylpurin-6-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
1,7-Dibenzylpurin-6-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,7-Dibenzylpurin-6-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dibenzyltheophylline: A derivative of theophylline with similar benzyl groups.
1,7-Dibenzylxanthine: A xanthine derivative with benzyl groups at positions 1 and 7.
Uniqueness
1,7-Dibenzylpurin-6-imine is unique due to the presence of the imine group at position 6, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of benzyl groups and the imine functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
4189-92-8 |
|---|---|
Formule moléculaire |
C19H17N5 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1,7-dibenzylpurin-6-imine |
InChI |
InChI=1S/C19H17N5/c20-18-17-19(21-13-23(17)11-15-7-3-1-4-8-15)22-14-24(18)12-16-9-5-2-6-10-16/h1-10,13-14,20H,11-12H2 |
Clé InChI |
VIBVRYJYWCWCNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2C(=N)N(C=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


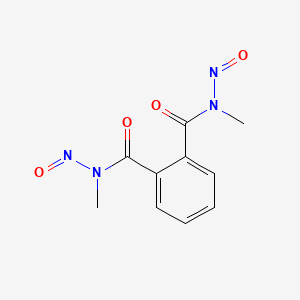
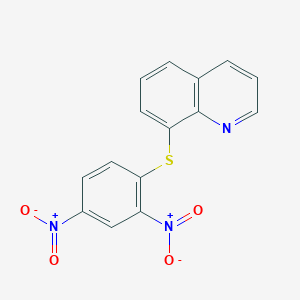



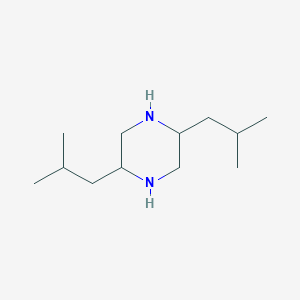
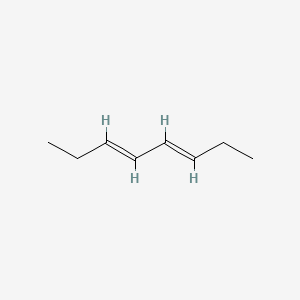
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)

![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)

![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
